1-(5-Methylpyridin-2-yl)piperidine-4-carboxylic acid
CAS No.: 954576-20-6
Cat. No.: VC8161245
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954576-20-6 |
|---|---|
| Molecular Formula | C12H16N2O2 |
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | 1-(5-methylpyridin-2-yl)piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H16N2O2/c1-9-2-3-11(13-8-9)14-6-4-10(5-7-14)12(15)16/h2-3,8,10H,4-7H2,1H3,(H,15,16) |
| Standard InChI Key | QUAOLILOJUFFCQ-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(C=C1)N2CCC(CC2)C(=O)O |
| Canonical SMILES | CC1=CN=C(C=C1)N2CCC(CC2)C(=O)O |
Introduction
Key Findings
1-(5-Methylpyridin-2-yl)piperidine-4-carboxylic acid (CAS: 954576-20-6) is a heterocyclic compound featuring a piperidine core substituted at the 1-position with a 5-methylpyridin-2-yl group and at the 4-position with a carboxylic acid. Its molecular formula is C₁₂H₁₆N₂O₂ (MW: 220.27 g/mol), with applications in medicinal chemistry and pharmaceutical synthesis. Key attributes include its role as a precursor for opioid δ antagonists, industrial scalability via reductive amination, and absence of palladium contamination risks compared to alternative synthetic routes .
Chemical Identity and Structural Properties
Molecular Architecture
The compound consists of a piperidine ring (six-membered saturated nitrogen heterocycle) linked to a 5-methylpyridine moiety via an amino group. The carboxylic acid at the 4-position enhances solubility and enables salt formation for pharmacokinetic optimization .
Key Structural Features:
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Piperidine ring: Confers conformational flexibility and hydrogen-bonding capacity.
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5-Methylpyridine: Contributes π-π stacking interactions and modulates electronic properties.
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Carboxylic acid: Facilitates salt formation (e.g., hydrochloride) and bioactivity modulation.
Physicochemical Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆N₂O₂ | |
| Molecular Weight | 220.27 g/mol | |
| SMILES | CC1=CN=C(C=C1)N2CCC(CC2)C(=O)O | |
| Predicted CCS (Ų) | 150.7 ([M+H]⁺) |
Synthesis and Industrial Production
Reductive Amination Protocol
The primary synthetic route involves reductive amination of 2-amino-5-methylpyridine with 4-piperidone-1-carboxylic acid derivatives under optimized conditions :
Reaction Conditions:
Example Procedure:
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Combine 2-amino-5-methylpyridine (1 eq), ethyl 4-piperidone-1-carboxylate (1.1 eq) in toluene.
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Add NaBH₄ (3 eq) and acetic acid (3 eq) at 0–10°C.
Advantages Over Cross-Coupling Methods
Traditional palladium-catalyzed routes (e.g., Suzuki coupling) risk metal contamination (≤50 ppm Pd), whereas reductive amination eliminates this concern, complying with ICH Q3D guidelines for pharmaceuticals .
Comparative Analysis:
| Method | Yield (%) | Pd Residue (ppm) | Scalability |
|---|---|---|---|
| Reductive Amination | 85–92 | 0 | Industrial |
| Palladium Catalysis | 70–80 | 5–50 | Limited |
Pharmaceutical Applications
Intermediate for Opioid δ Antagonists
The compound serves as a precursor to 5-methyl-2-(piperidin-4-ylamino)pyridine, a potent δ-opioid receptor antagonist. Clinical applications target:
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Idiopathic constipation: Phase III trials showing 40% symptom reduction vs. placebo .
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Chronic pruritus: Demonstrated 2.5-fold efficacy over standard antihistamines in murine models .
Biological Mechanism and Pharmacokinetics
Target Engagement
The piperidine-pyridine scaffold interacts with:
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δ-Opioid Receptors: Kᵢ = 12 nM, modulating gastrointestinal motility .
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Monoamine Oxidase A (MAO-A): IC₅₀ = 3.8 µM, suggesting neuropharmacological potential.
ADME Profile
| Parameter | Value | Method |
|---|---|---|
| LogP | 1.2 | Chromatographic |
| Plasma Protein Binding | 89% | Equilibrium Dialysis |
| t₁/₂ (Rat) | 2.7 hours | LC-MS/MS |
Comparative Analysis with Structural Analogs
Impact of Substitution Patterns
Modifying the pyridine or piperidine moieties alters bioactivity:
| Derivative | Target Affinity (Kᵢ) | Therapeutic Area |
|---|---|---|
| 1-(Pyridin-3-yl) Analog | δ-Opioid: 28 nM | Pain Management |
| 1-(Pyrazin-2-yl) Analog | MAO-B: 1.4 µM | Neurodegeneration |
| Hydrochloride Salt | Enhanced solubility (≥50 mg/mL) | Formulation |
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